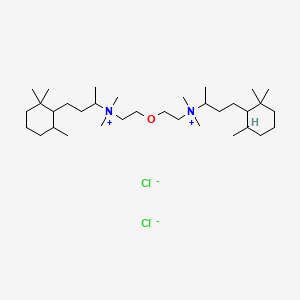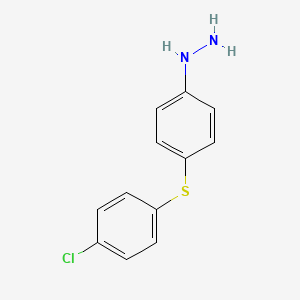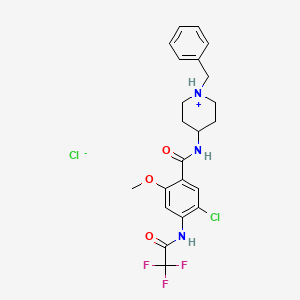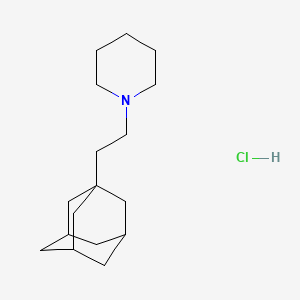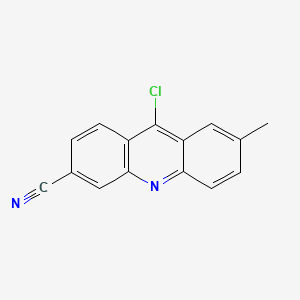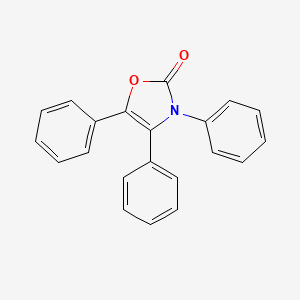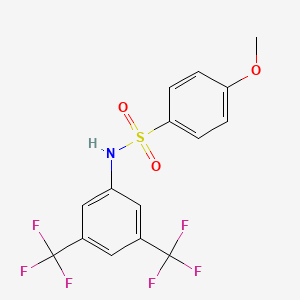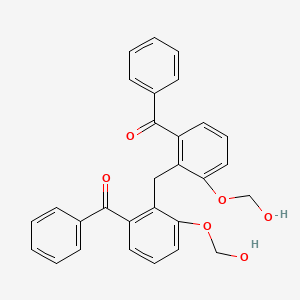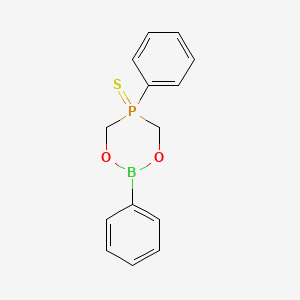
1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide is a complex organophosphorus compound It is characterized by the presence of both phosphorus and boron atoms within its molecular structure, which imparts unique chemical properties
Métodos De Preparación
The synthesis of 1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide typically involves the reaction of diphenylphosphine oxide with boron-containing reagents under controlled conditions. One common method includes the use of borane complexes to facilitate the formation of the P→B bond . The reaction conditions often require an inert atmosphere and the use of solvents such as tetrahydrofuran (THF) to ensure the stability of the intermediates and the final product.
Análisis De Reacciones Químicas
1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides and boron oxides.
Reduction: Reduction reactions can convert it back to its parent phosphine and borane forms.
Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents.
Aplicaciones Científicas De Investigación
1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are useful in catalysis.
Biology: Its derivatives are studied for potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide involves the interaction of its phosphorus and boron atoms with target molecules. The P→B bond plays a crucial role in its reactivity, allowing it to act as a Lewis acid or base depending on the reaction conditions. This dual functionality enables it to participate in a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .
Comparación Con Compuestos Similares
Similar compounds to 1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide include other dioxaphosphaborinanes with different substituents. For example:
1,3,5,2-Dioxaphosphaborinane, 4,6-bis(4-nitrophenyl)-2,5-diphenyl-: This compound has nitrophenyl groups instead of phenyl groups, which alters its chemical reactivity and applications.
1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-4,6-bis(trichloromethyl)-: The presence of trichloromethyl groups significantly changes its physical and chemical properties. The uniqueness of this compound lies in its specific combination of phenyl groups and the P→B bond, which imparts distinct reactivity and stability compared to its analogs.
Propiedades
Número CAS |
74659-21-5 |
|---|---|
Fórmula molecular |
C14H14BO2PS |
Peso molecular |
288.1 g/mol |
Nombre IUPAC |
2,5-diphenyl-5-sulfanylidene-1,3,5λ5,2-dioxaphosphaborinane |
InChI |
InChI=1S/C14H14BO2PS/c19-18(14-9-5-2-6-10-14)11-16-15(17-12-18)13-7-3-1-4-8-13/h1-10H,11-12H2 |
Clave InChI |
XGDDOWGFMKZYEN-UHFFFAOYSA-N |
SMILES canónico |
B1(OCP(=S)(CO1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



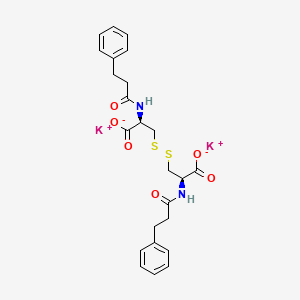
![2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1)](/img/structure/B13769354.png)
